molecular formula C19H15N3O2S B15002790 3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B15002790
M. Wt: 349.4 g/mol
InChI Key: NRZIAGJKNPVENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of appropriate benzyl and methoxyphenyl derivatives with triazole and thiadiazine precursors. One common method involves the cyclization of a hydrazine derivative with a thiadiazine precursor under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its potential application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation . The specific molecular targets and pathways depend on the biological activity being investigated.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-benzyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C19H15N3O2S/c1-24-15-9-7-14(8-10-15)16-12-18(23)22-17(20-21-19(22)25-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

NRZIAGJKNPVENZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.